molecular formula C16H23Cl2NO5 B4908681 3-(2,6-dichloro-4-methylphenoxy)-N,N-diethylpropan-1-amine;oxalic acid

3-(2,6-dichloro-4-methylphenoxy)-N,N-diethylpropan-1-amine;oxalic acid

Cat. No.: B4908681
M. Wt: 380.3 g/mol
InChI Key: JMLBWPMJQYNNBM-UHFFFAOYSA-N
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Description

3-(2,6-dichloro-4-methylphenoxy)-N,N-diethylpropan-1-amine;oxalic acid is a complex organic compound with a unique structure that combines phenoxy and amine functionalities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,6-dichloro-4-methylphenoxy)-N,N-diethylpropan-1-amine typically involves multiple steps, starting with the preparation of the phenoxy intermediate. The process may include:

    Halogenation: Chlorination of 4-methylphenol to obtain 2,6-dichloro-4-methylphenol.

    Etherification: Reaction of 2,6-dichloro-4-methylphenol with an appropriate alkylating agent to form the phenoxy intermediate.

    Amination: Introduction of the N,N-diethylpropan-1-amine group through nucleophilic substitution or reductive amination.

Industrial Production Methods

Industrial production methods may involve optimizing the reaction conditions to increase yield and purity. This can include:

    Catalysts: Use of catalysts to enhance reaction rates.

    Solvents: Selection of suitable solvents to dissolve reactants and control reaction temperature.

    Purification: Techniques such as recrystallization or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

3-(2,6-dichloro-4-methylphenoxy)-N,N-diethylpropan-1-amine can undergo various chemical reactions, including:

    Oxidation: The phenoxy group can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The amine group can be reduced to form secondary or primary amines.

    Substitution: Halogen atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).

    Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Substitution Reagents: Sodium hydroxide (NaOH), alkyl halides.

Major Products

    Oxidation Products: Quinones, phenolic derivatives.

    Reduction Products: Secondary or primary amines.

    Substitution Products: Various substituted phenoxy derivatives.

Scientific Research Applications

3-(2,6-dichloro-4-methylphenoxy)-N,N-diethylpropan-1-amine has several scientific research applications:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Studied for its potential biological activity, including antimicrobial and antifungal properties.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or analgesic properties.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(2,6-dichloro-4-methylphenoxy)-N,N-diethylpropan-1-amine involves its interaction with specific molecular targets and pathways. The phenoxy group may interact with enzymes or receptors, while the amine group can form hydrogen bonds or ionic interactions with biological molecules. These interactions can modulate biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    2,6-Dichloro-4-methylphenol: A precursor in the synthesis of the target compound.

    N,N-Diethylpropan-1-amine: A related amine with similar functional groups.

    Phenoxyacetic Acid Derivatives: Compounds with similar phenoxy structures.

Uniqueness

3-(2,6-dichloro-4-methylphenoxy)-N,N-diethylpropan-1-amine is unique due to its combination of phenoxy and amine functionalities, which confer distinct chemical and biological properties. Its specific structure allows for targeted interactions with molecular targets, making it valuable for various applications.

Properties

IUPAC Name

3-(2,6-dichloro-4-methylphenoxy)-N,N-diethylpropan-1-amine;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21Cl2NO.C2H2O4/c1-4-17(5-2)7-6-8-18-14-12(15)9-11(3)10-13(14)16;3-1(4)2(5)6/h9-10H,4-8H2,1-3H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMLBWPMJQYNNBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCCOC1=C(C=C(C=C1Cl)C)Cl.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23Cl2NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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